[(2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
[(2-Oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin-derived carboxylic acid characterized by a 2-oxo-chromene core substituted with an acetic acid moiety at the 7-position. Its molecular formula is C₁₁H₈O₅, with a molecular weight of 220.18 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBPUAYKYLKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 7-yl vs. 6-yl Substitution
The 6-yl isomer , 2-((2-oxo-2H-chromen-6-yl)oxy)acetic acid, differs in the substitution position of the acetic acid group. Key contrasts include:
| Property | 7-yl Isomer | 6-yl Isomer |
|---|---|---|
| Melting Point | 180–182°C | 163.5–163.7°C |
| Yield in Synthesis | 98% | 87% |
| Lipoxygenase Inhibition (IC₅₀) | 0.8 µM | 1.2 µM |
| hCA IX Inhibition (Kᵢ) | 30.2 nM | Inactive (>10 µM) |
The 7-yl isomer exhibits superior bioactivity , attributed to enhanced steric compatibility with enzyme active sites .
Core Modifications: 4-Oxo vs. 2-Oxo Chromene Derivatives
Replacing the 2-oxo group with a 4-oxo moiety (e.g., [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acid) shifts pharmacological effects:
- 4-Oxo derivatives demonstrate potent natriuretic and uricosuric activities (ED₅₀ = 0.1 mg/kg in rats), making them promising diuretics .
- 2-Oxo derivatives lack diuretic action but show stronger antioxidant and enzyme inhibitory properties due to electronic effects on the chromene ring .
Substituent Effects on the Acetic Acid Chain
Modifying the acetic acid moiety alters solubility and target interactions:
- Hydrazide derivatives (e.g., (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide) exhibit improved log P values (2.1 vs. 1.5 for the parent acid), enhancing cellular uptake and antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
- Amide derivatives (e.g., 2-((2-oxo-2H-chromen-7-yl)oxy)-N-phenethylacetamide) show dual P-glycoprotein and CA XII inhibition , reversing multidrug resistance in cancer cells .
Aromatic Ring Modifications
Introducing substituents on the coumarin core or phenyl rings impacts bioactivity:
- Phenyl at position 4 (e.g., [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid) increases lipophilicity (log P = 3.2) and enhances binding to hydrophobic enzyme pockets .
- Methoxy groups (e.g., {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid) improve DPPH radical scavenging activity (EC₅₀ = 12 µM vs. 25 µM for unsubstituted analogs) by donating electrons .
Q & A
Basic: What are the standard synthetic protocols for preparing [(2-oxo-2H-chromen-7-yl)oxy]acetic acid derivatives?
Methodological Answer:
The synthesis typically involves functionalizing the coumarin core at the 7-hydroxy position. A common approach includes:
- Esterification : Reacting 7-hydroxycoumarin with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the ethoxycarbonylmethoxy intermediate .
- Hydrazide Formation : Treating the ester with hydrazine hydrate to yield a hydrazide derivative, enabling further Schiff base formation with aromatic aldehydes .
- Cyclocondensation : Using 2-mercaptoacetic acid and ZnCl₂ as a catalyst to synthesize thiazolidin-4-one derivatives .
Key Considerations : Solvent choice (DMF for polar reactions), stoichiometric control for hydrazide intermediates, and purification via recrystallization or column chromatography.
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H-NMR : Peaks at δ 8.00 (d, J = 9.5 Hz, coumarin H-4), 6.97–6.95 (m, aromatic H), and 4.82 (s, -OCH₂CO-) confirm the acetoxy linkage .
- ESI-MS : A molecular ion peak at m/z 219.0 [M–H]⁻ and dimeric peak at m/z 439.0 [2M–H]⁻ validate molecular weight .
- IR : Stretching frequencies at ~1700 cm⁻¹ (C=O, lactone) and ~1250 cm⁻¹ (C-O-C, ether) .
Validation : Cross-reference with literature data (e.g., δ 13.09 ppm for -COOH in DMSO-d₆ ).
Advanced: What strategies enable the design of fluorescent polyamides using this compound?
Methodological Answer:
- Monomer Synthesis : Prepare a diacid monomer by introducing two (2-oxo-2H-chromen-7-yl)oxyacetate groups into an aromatic bis-acid scaffold (e.g., 6,6′-methylenebis{2-oxo-8-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetoxy}-2H-chromene-3-carboxylic acid}) .
- Polycondensation : Use triphenyl phosphite and pyridine as condensing agents with aromatic diamines to form polyamides with pendant coumarin groups .
Optimization : Monitor reaction temperature (typically 100–120°C) and stoichiometry to avoid cross-linking. Confirm polymer structure via inherent viscosity measurements and fluorescence spectroscopy.
Advanced: How is SHELXL employed in refining crystal structures of this compound complexes?
Methodological Answer:
- Data Input : Import high-resolution X-ray diffraction data (e.g., .hkl files) into SHELXL. Use HKLF 4 format for twinned data .
- Refinement Steps :
- Initial Model : Assign anisotropic displacement parameters (ADPs) for non-H atoms.
- Hydrogen Handling : Place H atoms geometrically (HFIX commands) or refine using riding models.
- Validation : Analyze R-factor convergence (<5% Δ), GooF (0.8–1.2), and electron density maps (e.g., residual peaks < 0.5 eÅ⁻³) .
Case Study : For coumarin-acetic acid derivatives, refine disorder in the acetoxy group using PART and SUMP instructions .
Advanced: How to resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Source Identification : Compare NMR solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts for -COOH protons) .
- Isotopic Purity : Verify monoisotopic mass (e.g., 219.0 Da) against HR-MS to rule out halogenated impurities .
- Dynamic Effects : Assess tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR .
Example : A mismatch in ESI-MS m/z 218.5 vs. calculated 219.0 may indicate deprotonation or adduct formation; confirm via negative-ion mode .
Basic: What functionalization reactions are feasible for this compound?
Methodological Answer:
- Esterification : React with alcohols (e.g., methanol) under acid catalysis to form methyl esters .
- Amidation : Use carbodiimide coupling (e.g., EDC/HCl) to link with amines or hydrazines .
- Schiff Base Formation : Condense hydrazide derivatives with aldehydes (e.g., benzaldehyde) in ethanol .
Workflow : Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane eluent) and isolate products via acid precipitation.
Advanced: What experimental considerations are critical for polycondensation with this compound monomers?
Methodological Answer:
- Catalyst Selection : Triphenyl phosphite enhances reactivity in DMAc/pyridine solvent systems .
- Oxygen Sensitivity : Conduct reactions under nitrogen to prevent oxidation of coumarin chromophores.
- Purification : Precipitate polymers in methanol, followed by Soxhlet extraction to remove oligomers .
Quality Control : Characterize via GPC (Mw/Mn < 1.5) and DSC (Tg > 150°C for thermal stability).
Advanced: How to ensure purity and structural fidelity in multi-step syntheses of this compound derivatives?
Methodological Answer:
- Analytical HPLC : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area).
- Elemental Analysis : Confirm %C/%H within ±0.3% of theoretical values .
- Cross-Validation : Compare ¹³C-NMR carbonyl signals (δ ~160–170 ppm) with computed DFT values .
Troubleshooting : Recrystallize from acetic acid if melting points deviate by >2°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
